1-Boc-2-[(3-bromo-phenylamino)-methyl]-piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Boc-2-[(3-bromo-phenylamino)-methyl]-piperidine is a chemical compound with significant interest in various fields of scientific research. This compound is characterized by the presence of a piperidine ring, a brominated phenyl group, and a Boc (tert-butoxycarbonyl) protecting group. The unique structure of this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Boc-2-[(3-bromo-phenylamino)-methyl]-piperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.
Introduction of the Brominated Phenyl Group: The brominated phenyl group is introduced through a nucleophilic substitution reaction, where a brominated phenylamine reacts with a suitable piperidine derivative.
Protection with Boc Group: The final step involves the protection of the amine group with a Boc group, which is achieved using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 1-Boc-2-[(3-bromo-phenylamino)-methyl]-piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the brominated phenyl group to other functional groups, such as amines or alcohols.
Substitution: The bromine atom in the phenyl group can be substituted with other nucleophiles, such as amines, thiols, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
1-Boc-2-[(3-bromo-phenylamino)-methyl]-piperidine has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: The compound is utilized in the production of fine chemicals and as a building block in material science.
Mechanism of Action
The mechanism of action of 1-Boc-2-[(3-bromo-phenylamino)-methyl]-piperidine involves its interaction with specific molecular targets and pathways. The brominated phenyl group and piperidine ring contribute to its binding affinity and specificity towards certain enzymes and receptors. The Boc group provides stability and protection during chemical reactions, ensuring the compound’s integrity until it reaches its target site.
Comparison with Similar Compounds
- 1-Boc-2-[(3-chloro-phenylamino)-methyl]-piperidine
- 1-Boc-2-[(3-fluoro-phenylamino)-methyl]-piperidine
- 1-Boc-2-[(3-iodo-phenylamino)-methyl]-piperidine
Comparison: 1-Boc-2-[(3-bromo-phenylamino)-methyl]-piperidine is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated derivatives may not be as effective.
Properties
CAS No. |
887587-63-5 |
---|---|
Molecular Formula |
C17H25BrN2O2 |
Molecular Weight |
369.3 g/mol |
IUPAC Name |
tert-butyl 2-[(3-bromoanilino)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H25BrN2O2/c1-17(2,3)22-16(21)20-10-5-4-9-15(20)12-19-14-8-6-7-13(18)11-14/h6-8,11,15,19H,4-5,9-10,12H2,1-3H3 |
InChI Key |
CRQSYKAYDAEWFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1CNC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.